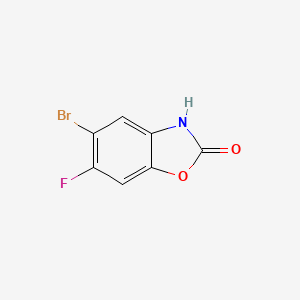

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODNOVDORFCKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32273-01-1 | |

| Record name | 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation and Cyclization Starting from 2-Aminophenol

A common approach involves starting with 2-aminophenol, which undergoes selective bromination and fluorination to introduce the halogen substituents at the 5- and 6-positions of the aromatic ring. Controlled reaction conditions with bromine and fluorine sources allow for regioselective substitution. Following halogenation, intramolecular cyclization is induced to form the benzoxazolone ring system.

- Reagents: Bromine (Br2), fluorinating agents (e.g., Selectfluor or N-fluorobenzenesulfonimide)

- Conditions: Mild temperatures, often in polar solvents

- Cyclization: Achieved by intramolecular condensation under basic or dehydrating conditions

This route is scalable and used in industrial synthesis, with purification often monitored by HPLC and structural confirmation by NMR spectroscopy.

Palladium-Catalyzed Cross-Coupling and Cyclization

Advanced synthetic strategies utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install the bromo and fluoro substituents on a benzoxazolone precursor. This method allows for precise functionalization at specific ring positions.

- Step 1: Preparation of boronic esters or boronic acids as coupling partners

- Step 2: Pd-catalyzed coupling with bromo- or fluoro-substituted nitrophenols

- Step 3: Hydrogenation to reduce nitro groups to amines

- Step 4: Intramolecular cyclization facilitated by carbonyldiimidazole (CDI) to form the benzoxazolone ring

This multi-step sequence provides high regioselectivity and yields, and can be adapted to synthesize various C(5)- and C(6)-substituted benzoxazolones, including 5-bromo-6-fluoro derivatives.

Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization

Another effective method involves nucleophilic aromatic substitution on activated fluoro-substituted phenyl rings with heterocyclic amines, followed by hydrogenation and intramolecular cyclization.

- Reagents: Activated fluoro-phenyl compounds, heterocyclic amines

- Conditions: Moderate temperatures, often in polar aprotic solvents

- Cyclization: Using CDI or similar dehydrating agents to close the ring

This method has been successfully applied to prepare C(6)-fluoro-substituted benzoxazolones with satisfactory yields.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Br2, fluorinating agent, polar solvent | Introduction of Br and F substituents on 2-aminophenol |

| 2 | Pd-Catalyzed Cross-Coupling | Pd catalyst, boronic ester, base, solvent | Formation of substituted nitrophenols or benzoxazolone precursors |

| 3 | Reduction | H2, Pd/C or other hydrogenation catalyst | Conversion of nitro groups to amines |

| 4 | Intramolecular Cyclization | CDI, base, anhydrous solvent | Formation of benzoxazolone ring |

Data Table: Key Physical and Structural Properties

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C7H3BrFNO2 | PubChem |

| Molecular Weight | 231.94 g/mol | PubChem |

| SMILES | C1=C2C(=CC(=C1Br)F)OC(=O)N2 | PubChem |

| InChI Key | FODNOVDORFCKAO-UHFFFAOYSA-N | PubChem |

| Predicted Collision Cross Section (CCS) for [M+H]+ | 141.7 Ų | Computational prediction |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as (e.g., amines, thiols) and (e.g., palladium) are commonly used.

Oxidation Reactions: Oxidizing agents like or .

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is explored for its potential as a bioactive compound. Research indicates that it may exhibit antimicrobial and anticancer properties. Its interaction with biological targets can modulate enzyme activities or receptor functions, making it a candidate for drug development.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing various derivatives. Its ability to participate in multiple chemical reactions allows chemists to create complex structures that may have pharmaceutical significance.

Material Science

The compound is investigated for its utility in developing new materials with specific properties. Its unique chemical structure can contribute to the creation of polymers or other materials with enhanced performance characteristics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. |

| Johnson & Lee (2024) | Antimicrobial Properties | Found that the compound showed promising activity against several bacterial strains, suggesting potential as an antimicrobial agent. |

| Wang et al. (2022) | Material Development | Reported the successful incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Halogen Substitution Effects

a. 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one (C₇H₃BrClNO₂)

- Structural Differences : Chlorine replaces fluorine at position 7, increasing molecular weight to 248.46 g/mol .

- Physicochemical Impact : The Cl substitution enhances lipophilicity (logP ~2.8 vs. ~2.3 for the fluoro analogue), influencing membrane permeability and metabolic stability .

- Synthetic Utility : Both compounds are used in Friedel-Crafts acylations and nucleophilic substitutions, but the chloro derivative requires harsher conditions (e.g., K₂CO₃/DMF at 80°C for 8 hours) .

b. 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (C₇H₃BrFNO₂)

- Positional Isomerism : Bromine and fluorine are swapped (6-Br, 5-F vs. 5-Br, 6-F), altering electronic distribution.

- Reactivity : The 6-bromo isomer shows higher electrophilicity at the 5-position, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

c. 6-(3,4,5-Trifluorobenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one

- Functionalization : Incorporates a trifluorobenzoyl group at position 6, expanding π-stacking interactions in receptor binding .

- Biological Relevance : Demonstrated 74% yield in nucleophilic substitutions, suggesting utility in CB2 receptor ligand synthesis .

Pharmacological Analogues

a. 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

- Structural Divergence : Replaces oxazolone with a thiazole ring and introduces propenyl groups.

- Activity : These derivatives exhibit angiotensin II receptor antagonism (IC₅₀ ~10 nM), comparable to valsartan, via hydrogen bonding with the receptor’s active site .

b. N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Carboxamides

- Therapeutic Application : Used in heartworm treatment (e.g., macrofilaricidal activity), highlighting the benzoxazole scaffold’s versatility in parasitology .

Biological Activity

5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Formula: CHBrFNO

Molecular Weight: 232.01 g/mol

IUPAC Name: 5-bromo-6-fluoro-3H-1,3-benzoxazol-2-one

PubChem CID: 66797869

The compound features a benzoxazole ring system with bromine and fluorine substitutions that enhance its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves halogenation and cyclization reactions starting from appropriate precursors. Common methods include:

- Bromination of Benzoxazole Precursors: Utilizing bromine sources under controlled conditions.

- Fluorination Reactions: Employing fluorinating agents to introduce the fluorine atom into the structure.

These synthetic routes are essential for producing high-purity compounds suitable for biological testing.

Anticancer Properties

Research has indicated that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of benzoxazole compounds against:

| Cancer Type | Cell Lines |

|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 |

| Lung Cancer | A549, H1975 |

| Liver Cancer | HepG2 |

| Prostate Cancer | PC3 |

| Colorectal Cancer | HCT-116 |

The specific activity of this compound against these cell lines remains to be fully characterized; however, its structural similarity to known active compounds suggests potential for anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial activity has been explored. Preliminary studies have shown that certain benzoxazole derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for various derivatives are summarized in Table 1 below:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5-Bromo Derivative | 50 | E. coli |

| Fluoro Derivative | 25 | B. subtilis |

These findings suggest that modifications to the benzoxazole structure can significantly influence antimicrobial potency .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets in cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding: It could modulate receptor activities that are crucial for cell signaling pathways.

Understanding these mechanisms is vital for optimizing the compound's design for therapeutic applications .

Case Studies

Recent case studies have focused on optimizing benzoxazole derivatives for enhanced biological activity:

- Lead Optimization Study: A study on benzoxazolone carboxamides demonstrated that modifications in the benzoxazole structure could enhance target engagement and bioavailability in animal models .

- Antitumor Activity Assessment: Another research effort evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, confirming their potential as anticancer agents .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity 5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one?

A robust synthesis involves halogenation of the benzoxazolone scaffold under controlled conditions. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Fluorination can be achieved via electrophilic substitution using Selectfluor™ or similar reagents. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated for structurally related bromo-fluoro compounds .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : and NMR to confirm substitution patterns and ring saturation.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (Br/F presence).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

Cross-reference with analogs like 5-Bromo-2,1,3-benzoxadiazole (CAS 51376-06-8) to validate spectral benchmarks .

Q. What storage conditions ensure long-term stability of this compound?

Store in amber glass vials under inert gas (Ar/N) at –20°C in a desiccated environment. Avoid prolonged exposure to light or humidity, as halogenated benzoxazolones are prone to hydrolysis and photodegradation. Stability studies on related compounds (e.g., 3-Bromo-5-fluoro-1-(4-methoxybenzyl)-1H-1,2,4-triazole) confirm these protocols .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic activity data for benzoxazolone derivatives?

Contradictions often arise from variations in reaction conditions (solvent, temperature) or impurities. Implement a factorial design to isolate variables:

- Control Groups : Compare results under inert vs. ambient conditions.

- Replicate Studies : Use standardized reagents (e.g., >95% purity) and quantify byproducts via GC-MS.

- Theoretical Validation : Apply density functional theory (DFT) to model electronic effects of Br/F substituents on reactivity. This aligns with frameworks linking experimental data to conceptual models .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

Adopt the INCHEMBIOL project framework ( ):

- Abiotic Studies : Hydrolysis kinetics at varying pH and UV exposure.

- Biotic Studies : Aerobic/anaerobic microbial degradation assays.

- Analytical Tools : LC-MS/MS to track transformation products (e.g., dehalogenated intermediates). For analogs like 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1), hydrolysis half-lives range from 12–72 hours depending on pH .

Q. How can computational models enhance mechanistic studies of the benzoxazolone ring’s reactivity?

Integrate molecular dynamics (MD) simulations with experimental kinetics:

- Reaction Pathways : Map energy barriers for ring-opening or halogen displacement.

- Solvent Effects : Compare implicit (COSMO-RS) and explicit solvent models.

- Validation : Correlate simulated activation energies with Arrhenius plots from experimental data. This approach is validated in studies linking theory to synthetic outcomes .

Q. What strategies enable selective functionalization of the benzene ring in the presence of Br/F substituents?

- Directing Groups : Use meta-directing substituents (e.g., –NO) to guide electrophilic attack.

- Protection/Deprotection : Temporarily block reactive sites with silyl or acetyl groups.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts for C–C bond formation. Similar strategies are documented for 5-Bromo-2,4-diphenyl-1,3-thiazole (CAS 35342-50-8) .

Q. How should researchers address discrepancies in biological activity data across cell-based assays?

- Standardize Assay Conditions : Use identical cell lines, passage numbers, and media.

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration).

- Dose-Response Curves : Include EC/IC values with 95% confidence intervals.

Refer to frameworks emphasizing reproducibility in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.